molecular formula C32H36N4O3S B2652202 N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide CAS No. 689760-19-8

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide

Número de catálogo: B2652202
Número CAS: 689760-19-8
Peso molecular: 556.73
Clave InChI: QKAODKAFCSVREH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core substituted with a morpholine ring, a phenylethyl group, and a butanamide side chain. The compound’s structure combines a heterocyclic scaffold with sulfur-containing and amide linkages, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

Propiedades

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3S/c1-3-29(30(37)33-22-25-11-9-23(2)10-12-25)40-32-34-28-14-13-26(35-17-19-39-20-18-35)21-27(28)31(38)36(32)16-15-24-7-5-4-6-8-24/h4-14,21,29H,3,15-20,22H2,1-2H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAODKAFCSVREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a quinazoline core with a morpholine moiety and a sulfanyl group, contributing to its unique biological profile. The structural formula can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, potentially acting as an anticancer agent.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential antidepressant or anxiolytic effects.
  • Antioxidant Properties : The presence of phenolic structures suggests possible antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide exhibits several pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of quinazoline compounds possess significant anticancer properties. For instance, compounds similar in structure have demonstrated the ability to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Morpholine derivatives are known for their neuroprotective capabilities, which may extend to this compound through modulation of neurotransmitter systems .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of N-[(4-methylphenyl)methyl]-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide.

  • Anticancer Study :
    • In vitro studies on structurally related quinazoline derivatives showed significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Neuropharmacological Evaluation :
    • A study evaluated the neuropharmacological effects of morpholine-based compounds in rodent models. Results indicated improved cognitive function and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative diseases .

Data Table

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameBiological ActivityMechanismReference
Quinazoline Derivative AAnticancerApoptosis induction
Morpholine Compound BNeuroprotectiveNeurotransmitter modulation
Sulfanyl Compound CAntioxidantFree radical scavenging

Comparación Con Compuestos Similares

Key Observations :

  • The target compound’s morpholine group (vs. sulfamoyl or thiazole in others) may enhance solubility or alter target binding due to morpholine’s polarity and hydrogen-bonding capacity .
  • The sulfanylbutanamide chain differs from shorter acetamide or pentanamide chains in analogs, which could affect pharmacokinetics (e.g., half-life, membrane permeability) .

Comparison with Analogues :

  • describes 2-chloro-N-substituted acetamide intermediates for introducing sulfanyl-acetamide chains, while the target compound uses a butanamide chain .

Spectroscopic and Physicochemical Properties

While specific data for the target compound are absent, inferences can be drawn from analogs:

  • IR Spectroscopy: The absence of ν(C=O) at ~1660–1680 cm⁻¹ in cyclized quinazolinones (vs. hydrazinecarbothioamide precursors) confirms core formation . ν(C=S) at ~1240–1255 cm⁻¹ in thione tautomers aligns with the target compound’s sulfanyl group .
  • NMR: Quinazolinone protons (e.g., NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) are expected, as seen in .
  • Melting Point: Quinazolinone derivatives in exhibit MPs of 175–178°C; the target compound’s MP may vary based on substituent polarity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.